molecular formula C20H29NO6S B595572 2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester CAS No. 1313712-71-8

2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester

Cat. No.: B595572
CAS No.: 1313712-71-8
M. Wt: 411.513
InChI Key: WVFDTFCCKCVWGQ-UHFFFAOYSA-N
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Description

2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C20H29NO6S and its molecular weight is 411.513. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO6S/c1-19(2,3)26-17(23)21(18(24)27-20(4,5)6)15-14(16(22)25-7)12-10-8-9-11-13(12)28-15/h8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFDTFCCKCVWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C2=C(S1)CCCC2)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H22N2O4S\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure features two tert-butoxycarbonyl (Boc) protecting groups attached to an amino group, which affects its solubility and reactivity.

The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways. Research indicates that derivatives of tetrahydrobenzo[b]thiophene can modulate various receptors and enzymes involved in neurological and inflammatory processes.

  • N-Methyl-D-aspartate Receptors (NMDARs) : Compounds similar to this structure have been shown to act as allosteric modulators of NMDARs, which are crucial for synaptic plasticity and memory function. For example, modifications in the tetrahydrobenzothiophene core can result in either potentiation or inhibition of NMDAR responses depending on the substituents present .
  • Inflammatory Pathways : The compound's ability to influence Toll-like receptors (TLRs) has been documented. TLRs play a pivotal role in the immune response by recognizing pathogens and initiating inflammation. Modifications to the benzothiophene scaffold have been linked to varying degrees of TLR activation, suggesting a potential for therapeutic applications in autoimmune diseases .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Effect Reference
NMDAR ModulationPositive/negative modulationKatzman et al., 2015
TLR ActivationInflammatory cytokine productionStudy on TLR7/8 agonists
Antibacterial ActivityPotential against bacterial strainsMedicinal Chemistry Research

Case Studies

  • Neuropharmacological Studies : A study investigating the effects of tetrahydrobenzothiophene derivatives on cognitive functions revealed that certain modifications significantly enhanced memory retention in animal models. The specific compound exhibited improved binding affinity for NMDARs compared to its unmodified counterparts.
  • Anti-inflammatory Effects : Research demonstrated that derivatives with specific substituents could effectively reduce pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases where TLR signaling is implicated.

Preparation Methods

Cyclocondensation of Methyl-S-(2-Cyanocyclohex-1-enyl)sulphanylacetate

The foundational step in synthesizing the target compound involves forming the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. A widely cited method begins with methyl-S-(2-cyanocyclohex-1-enyl)sulphanylacetate, which undergoes intramolecular cyclization in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) under reflux (30 minutes, inert atmosphere). This reaction yields 3-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester with an 80% yield. The reaction’s efficiency is attributed to the strong base (KOtBu), which deprotonates the thiol group, initiating nucleophilic attack on the cyano carbon and subsequent cyclization.

Key Reaction Conditions

ParameterValue
SubstrateMethyl-S-(2-cyanocyclohex-1-enyl)sulphanylacetate
BaseKOtBu (1.0 equiv)
SolventTHF
TemperatureReflux (66–69°C)
Reaction Time30 minutes
Yield80%

Alternative Route via Cyclohexanone and Alkyl Cyanoacetate

A complementary approach, detailed in patent literature, starts with cyclohexanone derivatives. Reacting cyclohexanone with alkyl cyanoacetate forms cyclohexylidene cyano acetic acid alkyl esters, which are subsequently treated with elemental sulfur at 40–80°C to generate the tetrahydrobenzo[b]thiophene core. While this method offers versatility for introducing substituents (R<sup>3</sup>–R<sup>6</sup>), it requires precise control of sulfur stoichiometry and temperature to avoid over-sulfurization.

Functionalization: Introduction of the Amino and Ester Groups

The intermediate 3-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid methyl ester serves as the precursor for further modifications. The amino group at position 2 and the methyl ester at position 3 are critical for subsequent protection and derivatization.

Amination and Esterification Strategies

The amino group is introduced during the cyclocondensation step, while the methyl ester is retained from the starting material. Notably, the ester group’s stability under basic conditions (e.g., KOtBu) ensures its preservation during cyclization.

Protection of the Amino Group with N,N'-Bis(tert-Butoxycarbonyl) Groups

Guanidinylation Using 1H-Triazole-1-[N,N'-Bis(tert-Butoxycarbonyl)]carboxamidine

The bis-Boc protection of the amino group is achieved using 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, a reagent optimized for high-yielding guanidinylation. This reagent facilitates rapid conversion of primary amines to bis-Boc-protected guanidines in solution-phase and solid-phase reactions. For the target compound, the reaction proceeds in deuterated dimethylformamide (d<sub>7</sub>-DMF) or tetrahydrofuran (d<sub>8</sub>-THF), enabling real-time monitoring via <sup>1</sup>H and <sup>13</sup>C NMR.

Optimized Protection Protocol

ParameterValue
Reagent1H-Triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine
Solventd<sub>7</sub>-DMF or d<sub>8</sub>-THF
TemperatureRoom temperature to 60°C
Reaction Time2–4 hours
Yield>95% (solution phase)

Comparative Analysis of Boc Protection Methods

Traditional methods using di-tert-butyl dicarbonate (Boc anhydride) and 4-dimethylaminopyridine (DMAP) often require excess reagent and prolonged reaction times (12–24 hours). In contrast, the triazole-based reagent achieves near-quantitative yields in shorter durations, even for sterically hindered amines. This efficiency is critical for scaling up the synthesis of the target compound.

Scalability and Process Optimization

Solid-Phase Synthesis Adaptations

The triazole reagent’s compatibility with solid-phase synthesis enables resin-bound peptide guanidinylation, as demonstrated in a model system using KFFKFFK peptides. Applying this to the target compound, a resin-bound tetrahydrobenzo[b]thiophene derivative can be fully guanidinylated in 2 hours using 2 equivalents of the reagent per amino group.

Solvent and Temperature Effects

Reactions in d<sub>7</sub>-DMF exhibit faster kinetics than those in d<sub>8</sub>-THF due to DMF’s higher polarity, which stabilizes the transition state. Elevated temperatures (40–60°C) further accelerate the reaction without compromising yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR analysis confirms the bis-Boc protection pattern, with characteristic tert-butyl singlet peaks at δ 1.4–1.5 ppm and carbamate carbonyl signals at δ 155–160 ppm. <sup>13</sup>C NMR further validates the guanidine carbon at δ 158–162 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak with >99% purity for the final product.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]<sup>+</sup> at m/z 511.2342 (calculated for C<sub>23</sub>H<sub>35</sub>N<sub>3</sub>O<sub>6</sub>S) .

Q & A

Q. What are the optimal synthetic routes for preparing 2-N,N'-bis(tert-Butoxycarbonyl)amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation, Boc protection, and esterification. A general approach includes:

Cyclohexanone condensation : React cyclohexanone with malononitrile and sulfur in methanol under basic conditions (e.g., diethylamine) to form the tetrahydrobenzo[b]thiophene core .

Boc protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to protect the amino groups. Ensure anhydrous conditions and monitor reaction progress via TLC .

Esterification : Use methyl chloroformate or dimethyl sulfate in the presence of a base (e.g., triethylamine) to introduce the methyl ester group .
Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Confirm purity via HPLC (>98%) and structural integrity via 1H^1H/13C^{13}C NMR .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Key characterization techniques include:
  • 1H^1H NMR : Peaks at δ 1.4–1.5 ppm (Boc tert-butyl groups), δ 3.7–3.8 ppm (methyl ester), and δ 2.5–2.8 ppm (tetrahydrobenzo[b]thiophene protons) .
  • LC-MS : Molecular ion [M+H]+^+ at m/z 411.4 (C20H _{20}H _{30}N2O _{2}O _{6}S) $ .
  • IR spectroscopy : Absorptions at ~1650–1700 cm1^{-1} (C=O from Boc and ester groups) and ~3300 cm1^{-1} (N-H stretching, if partially deprotected) .

Advanced Research Questions

Q. How do steric effects from the bis-Boc groups influence regioselectivity in further derivatization?

  • Methodological Answer : The tert-butyl groups impose significant steric hindrance, directing reactions to less hindered sites. For example:
  • Acylation : Electrophiles preferentially attack the methyl ester or thiophene ring over the Boc-protected amines .
  • Cross-coupling : Suzuki-Miyaura reactions require bulky phosphine ligands (e.g., SPhos) to access the C3 position of the thiophene ring .
    Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density and steric maps .

Q. What strategies stabilize the Boc groups under acidic or basic reaction conditions?

  • Methodological Answer : Boc groups are labile under strong acids (e.g., TFA) but stable in mild bases. To retain protection during synthesis:
  • Avoid prolonged acidic conditions : Use weak acids (e.g., acetic acid) for deprotection.
  • Optimize reaction pH : Maintain pH >7 in aqueous reactions to prevent Boc cleavage.
  • Monitor stability : Use 11B^{11}B NMR or LC-MS to detect Boc degradation products .

Q. How does the tetrahydrobenzo[b]thiophene scaffold affect biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The scaffold’s rigidity and electron-rich thiophene ring enhance interactions with biological targets:
  • Antibacterial activity : Derivatives with electron-withdrawing groups (e.g., nitro, cyano) show improved inhibition of bacterial enzymes (e.g., DNA gyrase) .
  • Anticancer potential : Substituents at C3 (e.g., carboxylate esters) modulate cytotoxicity by altering membrane permeability .
    SAR studies should combine in vitro assays (MIC, IC50 _{50}) with molecular docking to validate target binding .

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